molecular formula C10H14N2O B13896901 (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13896901
M. Wt: 178.23 g/mol
InChI Key: OMZIYSJCNGPYBY-XCBNKYQSSA-N
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Description

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the use of glycine ethyl ester as a starting material, followed by amino-addition, protective group strategies, and ring closure reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3R,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10+/m1/s1

InChI Key

OMZIYSJCNGPYBY-XCBNKYQSSA-N

Isomeric SMILES

CC[C@@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CCC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

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